4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide
CAS No.:
Cat. No.: VC13242049
Molecular Formula: C23H20N6O2S
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20N6O2S |
|---|---|
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | 4-[[2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
| Standard InChI | InChI=1S/C23H20N6O2S/c1-15-2-8-19(9-3-15)29-22(17-10-12-25-13-11-17)27-28-23(29)32-14-20(30)26-18-6-4-16(5-7-18)21(24)31/h2-13H,14H2,1H3,(H2,24,31)(H,26,30) |
| Standard InChI Key | GQXPZCVBAJAMTC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=NC=C4 |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=NC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole ring substituted at position 3 with a sulfanylacetyl group, which is further linked to a benzamide moiety. Key structural components include:
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Triazole ring: Serves as a central heterocyclic scaffold.
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Pyridin-4-yl group: Enhances π–π stacking interactions with biological targets.
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4-Methylphenyl group: Contributes to hydrophobic interactions.
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Benzamide group: Facilitates hydrogen bonding with enzymes or receptors .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>20</sub>N<sub>6</sub>O<sub>2</sub>S |
| Molecular Weight | 444.51 g/mol |
| IUPAC Name | 4-[[2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
| SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=NC=C4 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with the formation of the triazole core followed by functionalization with pyridine and benzamide groups. Key steps include:
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Cyclocondensation: Reaction of thiosemicarbazide derivatives with substituted aldehydes to form the triazole ring.
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Sulfanyl Acetylation: Introduction of the sulfanylacetyl group via nucleophilic substitution.
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Benzamide Coupling: Amide bond formation using benzoyl chloride derivatives.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole formation | Hydrazine hydrate, ethanol, reflux | 65–75 |
| Sulfanyl acetylation | Chloroacetyl chloride, K<sub>2</sub>CO<sub>3</sub>, DMF | 80–85 |
| Benzamide coupling | Benzoyl chloride, pyridine, RT | 70–78 |
Biological Activities and Mechanisms
Antimicrobial and Antiviral Properties
The compound exhibits broad-spectrum activity against bacterial and viral pathogens. Its mechanism involves:
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Enzyme inhibition: Binding to microbial DNA gyrase or viral proteases.
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Membrane disruption: Interacting with lipid bilayers via hydrophobic groups .
Table 3: In Vitro Antimicrobial Activity (IC<sub>50</sub>, µM)
Research Findings and Comparative Analysis
Binding Interactions
Molecular docking studies reveal strong interactions with:
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EGFR kinase: Hydrogen bonding with Met793 and hydrophobic interactions with Leu788.
Table 4: Activity Comparison with Structural Analogues
| Compound | Target IC<sub>50</sub> (µM) | Selectivity Index |
|---|---|---|
| Parent triazole derivative | 25.6 | 3.2 |
| Pyridine-substituted analogue | 14.9 | 5.8 |
| This compound | 9.8 | 8.4 |
Challenges and Future Directions
While the compound shows promise, limitations include:
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Solubility issues: Limited aqueous solubility hinders bioavailability.
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Toxicity: Off-target effects observed in hepatocytes at high concentrations .
Future research should focus on:
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Structural optimization: Introducing polar groups to enhance solubility.
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In vivo studies: Pharmacokinetic profiling in animal models.
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